
Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal is a chemical compound characterized by the presence of a tert-butyl group, diphenylsilyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal typically involves the protection of hydroxyl groups using tert-butyl diphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydroxyl compounds.
Scientific Research Applications
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps, allowing for selective transformations and high yields of the desired products .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethanol
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]propanal
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanol
Uniqueness
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the tert-butyl and diphenylsilyl groups offers steric protection and enhances the compound’s utility in complex synthetic pathways .
Properties
Molecular Formula |
C20H26O2Si |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3 |
InChI Key |
SZYLDCGKFSUERK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


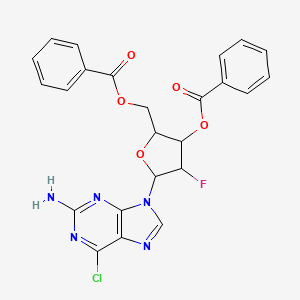

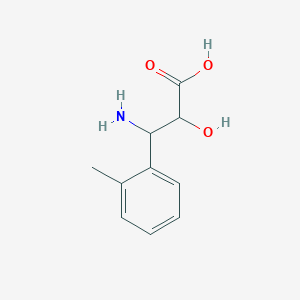
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
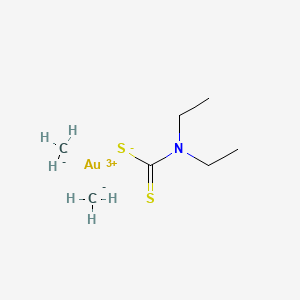

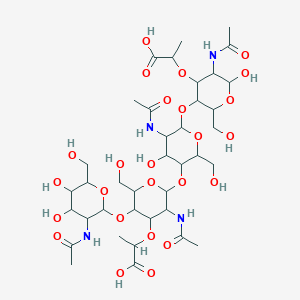
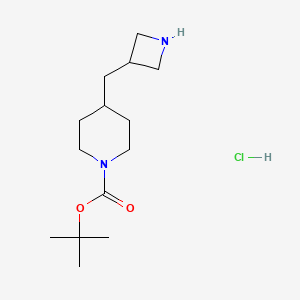

![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
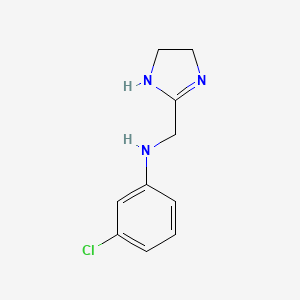
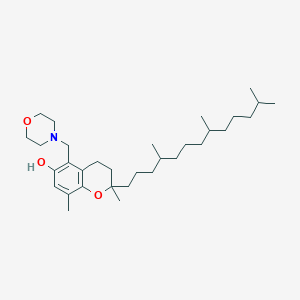
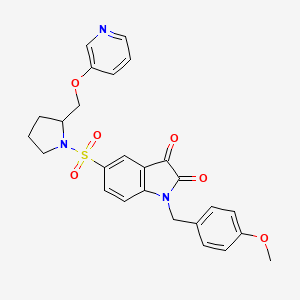
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
